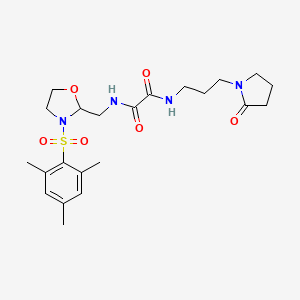
N1-((3-(甲基苯基磺酰)噁唑烷-2-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)丙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other chemicals.科学研究应用
化学合成和改性N1-((3-(间甲苯磺酰基)恶唑烷-2-基)甲基)-N2-(3-(2-氧代吡咯烷-1-基)丙基)草酰胺,作为恶唑烷酮类的一部分,在化学合成和改性中具有重要意义。恶唑烷酮对于在温和条件下通过芳基碘化物对恶唑烷酮和酰胺进行 Cu 催化的 N-芳基化至关重要,从而为多种 N-芳基化产物提供了途径 (Bhunia, De, & Ma, 2022)。这种化学柔性扩展到通过脱羧缩合合成非稳定的偶氮甲亚胺,利用恶唑烷酮中间体形成各种杂环化合物 (Tsuge, Kanemasa, Ohe, & Takenaka, 1987)。
抗菌活性恶唑烷酮结构在新型抗菌剂的开发中发挥着重要作用。其抑制细菌蛋白质合成的独特机制使其成为对抗耐药菌株的宝贵工具。恶唑烷酮类似物 U-100592 和 U-100766 已显示出对多种病原体的显着体外活性,包括耐甲氧西林金黄色葡萄球菌和粪肠球菌,且不会快速产生耐药性 (Zurenko et al., 1996)。这种抗菌潜力扩展到更新的恶唑烷酮,例如 MRX-I,它对革兰氏阳性病原体表现出高活性,且副作用较小 (Gordeev & Yuan, 2014)。
在细菌蛋白质合成中的作用机制包括利奈唑胺在内的恶唑烷酮会抑制细菌中蛋白质合成的起始。它们通过阻碍 N-甲酰甲硫氨酰-tRNA 与核糖体的结合来阻止起始复合物的形成,这是细菌蛋白质合成的关键步骤。这一作用对于对抗多重耐药菌至关重要,突显了恶唑烷酮在解决抗生素耐药性方面作为治疗剂的潜力 (Swaney, Aoki, Ganoza, & Shinabarger, 1998)。
用于选择性抑制的药理学修饰对恶唑烷酮的研究还集中在增强其选择性和减少不良反应上。例如,对恶唑烷酮结构的修饰可以将可逆抑制剂转化为单胺氧化酶 B 的不可逆抑制剂,表明这些化合物在药物开发中的多功能性 (Ding & Silverman, 1993)。
安全和危害
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.
未来方向
This could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.
Please consult with a qualified professional or refer to relevant academic resources for detailed information.
属性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O6S/c1-15-12-16(2)20(17(3)13-15)33(30,31)26-10-11-32-19(26)14-24-22(29)21(28)23-7-5-9-25-8-4-6-18(25)27/h12-13,19H,4-11,14H2,1-3H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYSRBXTBJGWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

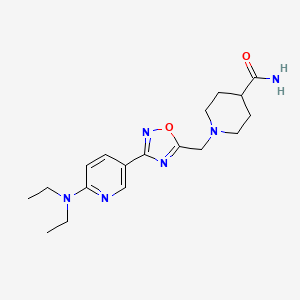
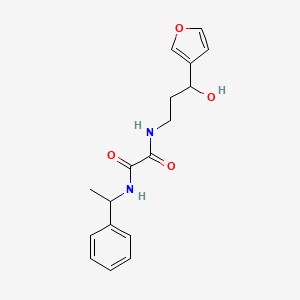
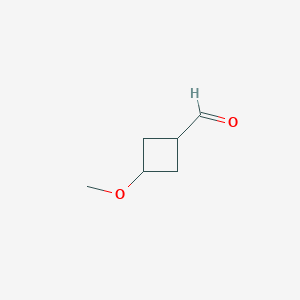
![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide](/img/structure/B2664897.png)
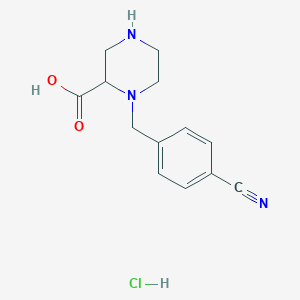
![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)
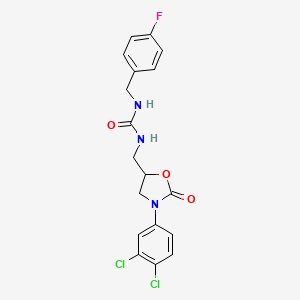
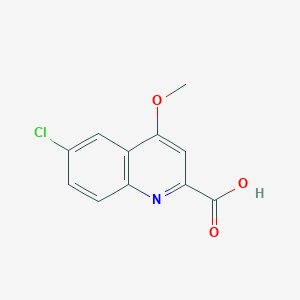
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)
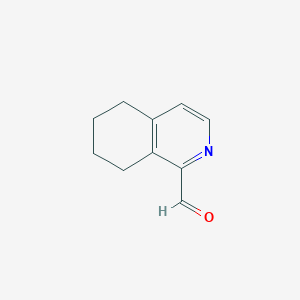
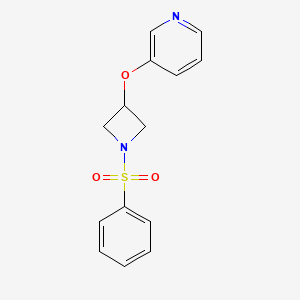
![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)
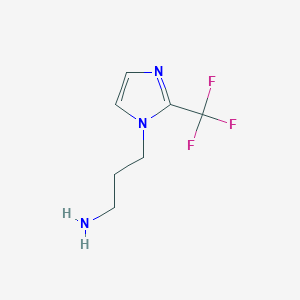
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)